Trans vs. Cis Stereochemistry: Differential Presentation of Pharmacophoric Elements
The trans configuration of the fluorine and methoxy substituents on the pyrrolidine ring is a critical determinant of biological activity. In the clinical EGFR inhibitor PF‑06747775, the (3R,4R)-trans-4-fluoro-3-aminopyrrolidine core (derived from trans-4-fluoro-3-methoxypyrrolidine) positions the acrylamide warhead for covalent modification of Cys797, achieving IC50 = 5.70 nM against EGFR T790M/C797S mutant [1]. The cis-configured analog (CAS 1638761-46-2) presents substituents on opposite faces of the ring, fundamentally altering the trajectory of attached pharmacophores and failing to reproduce this binding geometry .
| Evidence Dimension | Stereochemical configuration impact on target binding geometry |
|---|---|
| Target Compound Data | trans-(3R,4R) configuration: IC50 = 5.70 nM against EGFR T790M/C797S (when incorporated into PF‑06747775) |
| Comparator Or Baseline | cis-(3S,4R) configuration (CAS 1638761-46-2): Not active in the same EGFR context; stereochemistry incompatible with requisite binding pose |
| Quantified Difference | The trans configuration enables covalent Cys797 targeting; cis configuration precludes this interaction entirely |
| Conditions | HTRF KinEASE TK assay; EGFR T790M/C797S mutant; 30 min preincubation with compound followed by ATP addition |
Why This Matters
Procurement of the incorrect stereoisomer (cis vs. trans) results in complete loss of target engagement in kinase inhibitor programs, making stereochemical specification non-negotiable for SAR studies.
- [1] BindingDB Entry BDBM50585297 / CHEMBL5080676. Affinity Data for PF‑06747775: IC50 = 5.70 nM against EGFR T790M/C797S. HTRF KinEASE TK assay. View Source
